molecular formula C15H19N5O B8146254 (2R,5S)-Ritlecitinib

(2R,5S)-Ritlecitinib

Cat. No.: B8146254
M. Wt: 285.34 g/mol
InChI Key: CBRJPFGIXUFMTM-MNOVXSKESA-N
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Description

(2R,5S)-PF-06651600 is a chiral compound with significant interest in the field of medicinal chemistry. It is known for its unique stereochemistry and potential applications in various scientific domains. The compound’s structure includes two chiral centers, making it an important subject of study for its stereochemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-PF-06651600 typically involves multiple steps, including the formation of chiral intermediates and their subsequent transformation into the desired product. One common method involves the use of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) at low temperatures to achieve the desired stereochemistry . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of (2R,5S)-PF-06651600 may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions: (2R,5S)-PF-06651600 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of (2R,5S)-PF-06651600 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of (2R,5S)-PF-06651600 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(2R,5S)-PF-06651600 has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a tool for studying stereochemical effects on biological activity. In medicine, the compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors . Additionally, (2R,5S)-PF-06651600 finds applications in the pharmaceutical industry for the development of new drugs and treatments.

Mechanism of Action

The mechanism of action of (2R,5S)-PF-06651600 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. By inhibiting or modulating the activity of these targets, (2R,5S)-PF-06651600 can exert its biological effects, which may include anti-inflammatory, anti-cancer, or other therapeutic activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2R,5S)-PF-06651600 include other chiral molecules with comparable structures and stereochemical properties. Examples include (2R,5S)-2,5-diaminohexanoic acid and (2R,5S)-5-hydroxy-2-piperidinecarboxylic acid .

Uniqueness: What sets (2R,5S)-PF-06651600 apart from similar compounds is its specific stereochemistry and the resulting biological activity. The unique arrangement of its chiral centers allows for selective interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

1-[(2R,5S)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRJPFGIXUFMTM-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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